REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)=O.COC(OC)[N:14]([CH3:16])C.CO.[CH3:21][NH:22]N>CN(C=O)C.C(OC)(C)(C)C.O>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]2[N:14]([CH3:16])[N:22]=[CH:21][CH:1]=2)=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
28.5 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
methylhydrazine
|
Quantity
|
21.2 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
were distilled (6.2 mL)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 25° C
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 1 M aqueous ammonium chloride (3×40 mL) and water (40 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried by azeotropic distillation
|
Type
|
DISTILLATION
|
Details
|
As an alternative to distillation
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried through an anhydrous magnesium sulfate cartridge
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through a silica gel cartridge (60 g)
|
Type
|
CUSTOM
|
Details
|
The product was flushed from the cartridge with methyl t-butyl ether
|
Type
|
ADDITION
|
Details
|
The fraction(s) containing product
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 70 mL by distillation
|
Type
|
ADDITION
|
Details
|
Heptane (120 mL) was added
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Type
|
CUSTOM
|
Details
|
reached 98.4° C
|
Type
|
DISTILLATION
|
Details
|
About 100 mL of distillate was collected
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 40° C
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at 40° C. for 30 minutes while crystallization
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was slowly chilled to 0° C. over 90 minutes
|
Duration
|
90 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed (3×)
|
Type
|
TEMPERATURE
|
Details
|
with chilled (0° C.) heptane
|
Type
|
CUSTOM
|
Details
|
The solid was dried on the filter
|
Type
|
CUSTOM
|
Details
|
A cream-colored, crystalline solid (16.3 g; 68% yield) was obtained
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=NN1C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |